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Introduction

Brucine, an indole alkaloid predominantly extracted from the seeds of Strychnos nux-vomica, is
structurally similar to strychnine, though less potent.[1][2] While historically recognized for its
toxicity, recent scientific inquiry has pivoted towards its potential pharmacological benefits,
particularly its anti-tumor properties. This technical guide provides a comprehensive overview
of the in vitro toxicological profile of brucine, with a focus on its cytotoxic and genotoxic effects,
and the underlying molecular mechanisms. The information presented herein is intended to
support researchers, scientists, and drug development professionals in evaluating the
toxicological risks and therapeutic potential of this compound. It is important to note that while
this guide refers to brucine dihydrate, much of the available toxicological data has been
generated using the anhydrous form of brucine (CAS 357-57-3).[1][3] Brucine dihydrate (CAS
145428-94-0) is the hydrated form of the molecule.[4][5]

Cytotoxicity of Brucine

Brucine exhibits significant cytotoxic effects across a range of cancer cell lines, primarily
through the induction of apoptosis and cell cycle arrest. The cytotoxic potency of brucine is cell-
line dependent and varies with concentration and duration of exposure.

Quantitative Cytotoxicity Data
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The half-maximal inhibitory concentration (IC50) values of brucine against various human
cancer cell lines after 72 hours of treatment are summarized in Table 1.

Table 1: IC50 Values of Brucine in Human Cancer Cell Lines after 72-hour exposure.
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Cell Line Cancer Type IC50 (pM)
Human ovarian carcinoma ]

Ovarian Cancer 1.43
(A2780)
Human hepatoma (SMMC- ]

Liver Cancer >500
7721)
Human pulmonary cancer

Lung Cancer >500
(A549)
Human cervical cancer (HeLa)  Cervical Cancer >500
Human breast carcinoma

Breast Cancer >500
(MDA-MB-231)
Human colon carcinoma

Colon Cancer >500
(LoVo)
Human stomach

] Stomach Cancer >500

adenocarcinoma (BGC-823)
Human gastric cancer (SGC- )

Gastric Cancer >500
7901)
Human gastric cancer (MKN- )

Gastric Cancer >500
45)
Human oral cancer (KB) Oral Cancer 30 pg/ml
Human prostate cancer (PC-3)  Prostate Cancer <100
Human cholangiocarcinoma ) )

Cholangiocarcinoma <20

(QBC939)

Data for A2780, SMMC-7721,
A549, HeLa, MDA-MB-231,
LoVo, BGC-823, SGC-7901,
and MKN-45 are from a single
study for comparative
purposes.[6] Data for KB, PC-
3, and QBC939 cells are from

separate studies and different
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experimental conditions may
apply.[7][8][9]

Mechanisms of Cytotoxicity

Apoptosis Induction

Brucine is a potent inducer of apoptosis in cancer cells. This is characterized by morphological
changes such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
[10] The induction of apoptosis is a dose-dependent phenomenon, as demonstrated in A2780
ovarian carcinoma cells (Table 2).

Table 2: Dose-Dependent Induction of Apoptosis in A2780 Cells by Brucine after 72 hours.

Brucine Concentration (M) Apoptotic Rate (%)
0 1.94

0.625 Not Reported

2.5 Not Reported

10 47.32

Source:[6]

The apoptotic cascade initiated by brucine involves the mitochondrial pathway, characterized
by the depolarization of the mitochondrial membrane and the subsequent release of
cytochrome c.[11][12] This process is regulated by the Bcl-2 family of proteins and is
associated with an elevation of intracellular calcium levels.[12]

Cell Cycle Arrest

Brucine has been shown to arrest the cell cycle at different phases in a cell-type-specific
manner. In A2780 cells, brucine treatment leads to an accumulation of cells in the S phase
(Table 3), while in other cell lines, arrest at the GO/G1 or G2/M phases has been observed.[6]
[91[13]
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Table 3: Effect of Brucine on Cell Cycle Distribution in A2780 Cells after 72 hours.

Brucine

G0/G1 Phase (%) S Phase (%) G2/M Phase (%)

Concentration (uM)

0 Not Reported 28.65 Not Reported
0.625 Not Reported Not Reported Not Reported
2.5 Not Reported Not Reported Not Reported
10 Not Reported 38.47 Not Reported
Source:[6]

Genotoxicity Profile

The genotoxic potential of brucine is an important aspect of its toxicological profile. Studies
have indicated that brucine can interact with DNA, suggesting a potential for mutagenicity.

DNA Intercalation

Brucine has been shown to intercalate into the DNA double helix. This interaction can disrupt
DNA replication and transcription, potentially leading to mutations.

Signaling Pathways Modulated by Brucine
Brucine exerts its cytotoxic effects by modulating several key signaling pathways involved in
cell proliferation, survival, and angiogenesis.

VEGFR2 Signaling Pathway

Brucine has been demonstrated to inhibit the Vascular Endothelial Growth Factor Receptor 2
(VEGFR2) signaling pathway. By doing so, it can suppress angiogenesis, a critical process for
tumor growth and metastasis.
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Caption: Brucine inhibits the VEGFR2 signaling pathway.
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In colorectal cancer cells, brucine has been found to regulate the Wnt/p-catenin signaling
pathway, which plays a crucial role in cell proliferation and migration.
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Caption: Brucine modulates the Wnt/p-catenin signaling pathway.
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Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies.
Below are outlines of key experimental protocols used to assess the in vitro toxicology of

brucine.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.
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Seed cells in a 96-well plate

'

Incubate for 24h

l

Treat with various concentrations
of Brucine Dihydrate

Incubate for 24-72h

'

Add MTT solution to each well

'

Incubate for 4h

'

Add solubilizing agent (e.g., DMSO)

l

Measure absorbance at 570 nm

Calculate cell viability and 1C50

Click to download full resolution via product page

Caption: Workflow for the MTT cytotoxicity assay.

¢ Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.
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» Treatment: Expose the cells to a series of concentrations of brucine dihydrate for a
specified duration (e.g., 24, 48, 72 hours).

e MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the
formation of formazan crystals by viable cells.

e Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the
formazan crystals.

e Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570
nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to an untreated control and
determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium lodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,
and necrotic cells.[14][15]
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Treat cells with Brucine Dihydrate

Harvest cells (including supernatant)

'

Wash cells with PBS

'

Resuspend cells in Annexin V binding buffer

'

Add FITC-Annexin V and Propidium lodide (PI)

'

Incubate in the dark

Analyze by flow cytometry

Quantify viable, apoptotic, and necrotic cells

Click to download full resolution via product page

Caption: Workflow for the Annexin V/PI apoptosis assay.

o Cell Treatment: Treat cells with the desired concentrations of brucine dihydrate for the
appropriate time.
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» Cell Harvesting: Collect both adherent and floating cells.
e Washing: Wash the cells with cold phosphate-buffered saline (PBS).

» Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin
V and propidium iodide (PI).

 Incubation: Incubate the cells in the dark at room temperature.

o Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate cell
populations based on their fluorescence.

Genotoxicity Assays

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical
compound.[16][17] It utilizes several strains of Salmonella typhimurium with mutations in the
histidine operon, rendering them unable to synthesize histidine. The assay measures the ability
of a test substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free
medium.[18]

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects genotoxic damage by identifying the presence of
micronuclei in the cytoplasm of interphase cells.[19][20][21] Micronuclei are small, extranuclear
bodies that contain chromosomal fragments or whole chromosomes that were not incorporated
into the daughter nuclei during mitosis. This assay can be performed on various mammalian
cell lines, such as Chinese hamster ovary (CHO) cells.[22][23]

DNA Unwinding Assay

This assay is used to determine if a compound intercalates into DNA.[24][25] Intercalating
agents unwind the DNA double helix. The assay typically involves incubating supercoiled
plasmid DNA with the test compound and a type | topoisomerase.[26][27][28] If the compound
is an intercalator, the resulting DNA will be more supercoiled after the removal of the compound
and the enzyme.
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Conclusion

The in vitro toxicological profile of brucine dihydrate reveals a compound with potent cytotoxic
effects against various cancer cell lines, primarily mediated through the induction of apoptosis
and cell cycle arrest. Its ability to modulate key signaling pathways, such as the VEGFR2 and
Wnt/(3-catenin pathways, underscores its potential as an anti-cancer agent. However, its
genotoxic potential, indicated by its DNA intercalating properties, requires careful consideration
in any therapeutic development. The detailed experimental protocols and quantitative data
presented in this guide provide a foundational resource for researchers to further investigate
the toxicological and pharmacological properties of brucine dihydrate. A thorough
understanding of its in vitro toxicological profile is essential for guiding future preclinical and
clinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
e 2. Brucine - Wikipedia [en.wikipedia.org]

3. cdhfinechemical.com [cdhfinechemical.com]

e 4. brucine dihydrate | CAS#:145428-94-0 | Chemsrc [chemsrc.com]

» 5. Brucine Dihydrate | C23H30N206 | CID 69897601 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 6. Anticancer Activity of Brucine: In Vitro Study — CICTA [cicta.net]
e 7. phcog.com [phcog.com]

» 8. Effects of brucine on mitochondrial apoptosis and expression of HSP70 in prostate cancer
cells - PMC [pmc.ncbi.nlm.nih.gov]

¢ 9. Brucine suppresses proliferation and promotes apoptosis of human cholangiacarcinoma
cells via the inhibition of COX2 expression - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b1147078?utm_src=pdf-body
https://www.benchchem.com/product/b1147078?utm_src=pdf-body
https://www.benchchem.com/product/b1147078?utm_src=pdf-custom-synthesis
https://cdnservices.industrialchemicals.gov.au/statements/IMAP_1139%20-%20IMAP%20Assessment%20-%2004%20July%202014.pdf
https://en.wikipedia.org/wiki/Brucine
https://www.cdhfinechemical.com/images/product/msds/37_461458209_Brucine-CASNO-357-57-3-MSDS.pdf
https://www.chemsrc.com/en/cas/145428-94-0_1191818.html
https://pubchem.ncbi.nlm.nih.gov/compound/69897601
https://pubchem.ncbi.nlm.nih.gov/compound/69897601
https://www.cicta.net/2022/04/19/anticancer-activity-of-brucine-in-vitro-study/
https://phcog.com/article/sites/default/files/PhcogMag-18-79-587.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8990831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8990831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10539398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10539398/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

10. The cytotoxicity induced by brucine from the seed of Strychnos nux-vomica proceeds via
apoptosis and is mediated by cyclooxygenase 2 and caspase 3 in SMMC 7221 cells -
PubMed [pubmed.nchbi.nlm.nih.gov]

11. academic.oup.com [academic.oup.com]

12. The apoptotic effect of brucine from the seed of Strychnos nux-vomica on human
hepatoma cells is mediated via Bcl-2 and Ca2+ involved mitochondrial pathway - PubMed
[pubmed.ncbi.nim.nih.gov]

13. Cell cycle shift from GO/G1 to S and G2/M phases is responsible for increased adhesion
of calcium oxalate crystals on repairing renal tubular cells at injured site - PMC
[pmc.ncbi.nlm.nih.gov]

14. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium lodide Uptake,
and Flow Cytometry - PubMed [pubmed.ncbi.nim.nih.gov]

15. Modified Annexin V/Propidium lodide Apoptosis Assay For Accurate Assessment of Cell
Death - PMC [pmc.ncbi.nlm.nih.gov]

16. Guide for the Salmonella typhimurium/mammalian microsome tests for bacterial
mutagenicity - PubMed [pubmed.ncbi.nim.nih.gov]

17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nim.nih.gov]
18. re-place.be [re-place.be]

19. criver.com [criver.com]

20. researchgate.net [researchgate.net]

21. crpr-su.se [crpr-su.se]

22. Evaluation of the micronucleus test in vitro using Chinese hamster cells: results of four
chemicals weakly positive in the in vivo micronucleus test - PubMed
[pubmed.ncbi.nim.nih.gov]

23. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC
[pmc.ncbi.nlm.nih.gov]

24. inspiralis.com [inspiralis.com]

25. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

26. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

27. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

28. Topoisomerase Il DNA Cleavage Assay Using Fluorescently Labelled Double-Stranded
Oligonucleotides - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/17449162/
https://pubmed.ncbi.nlm.nih.gov/17449162/
https://pubmed.ncbi.nlm.nih.gov/17449162/
https://academic.oup.com/toxsci/article/91/1/59/1672582
https://pubmed.ncbi.nlm.nih.gov/16443926/
https://pubmed.ncbi.nlm.nih.gov/16443926/
https://pubmed.ncbi.nlm.nih.gov/16443926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6374384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6374384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6374384/
https://pubmed.ncbi.nlm.nih.gov/27803250/
https://pubmed.ncbi.nlm.nih.gov/27803250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169266/
https://pubmed.ncbi.nlm.nih.gov/3309640/
https://pubmed.ncbi.nlm.nih.gov/3309640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8203972/
https://www.re-place.be/sites/default/files/Revised%20methods%20for%20the%20Salmonella%20mutagenicity%20test.pdf
https://www.criver.com/products-services/safety-assessment/toxicology-services/genetic-toxicology/vitro-mammalian-cell-micronucleus-test
https://www.researchgate.net/publication/391080299_In_Vitro_Micronucleus_Assay_in_Binucleated_CHO-K1_Cells
https://www.crpr-su.se/CELET/Mn%20test%20protocol%20Fenech%202000.pdf
https://pubmed.ncbi.nlm.nih.gov/7588650/
https://pubmed.ncbi.nlm.nih.gov/7588650/
https://pubmed.ncbi.nlm.nih.gov/7588650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9922477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9922477/
https://www.inspiralis.com/assets/technical-documents/DNA-Unwinding-Assay-Protocol-VV.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3397423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8535768/
https://pubmed.ncbi.nlm.nih.gov/22684721/
https://pubmed.ncbi.nlm.nih.gov/40372640/
https://pubmed.ncbi.nlm.nih.gov/40372640/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [In Vitro Toxicological Profile of Brucine Dihydrate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1147078#toxicological-profile-of-brucine-dihydrate-in-
Vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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